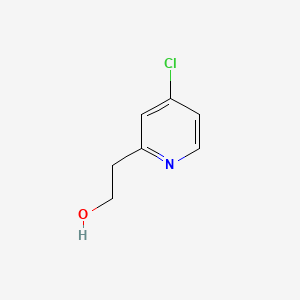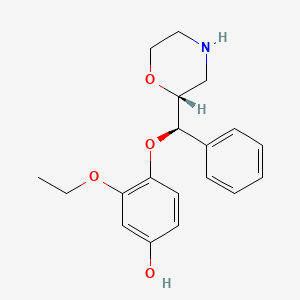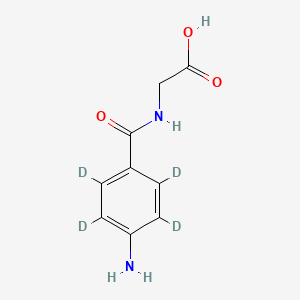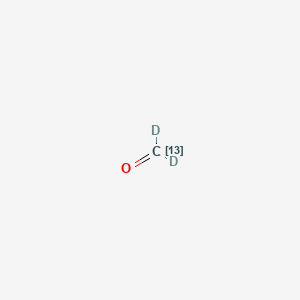
Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C15H13F2NO4 . It is related to a class of compounds known as quinolones, which have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains two fluorine atoms and an ethyl ester group . The exact 3D conformer or crystal structure is not provided in the available resources .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 323.29 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization, with an overall yield of 48% reported. This process is crucial for creating the compound as a base for further pharmaceutical applications (Liu Zhe, 2001). Moreover, the compound serves as a key intermediate in the synthesis of potent broad-spectrum antibacterial agents effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA), showcasing its significant role in addressing antibiotic resistance (A. Hashimoto et al., 2007).
Anticancer Assessment
This compound derivatives exhibit moderate cytotoxic activity against various cancer cell lines, including MCF-7 mammary gland cancer and HePG2 hepatocellular carcinoma. This finding opens pathways for developing new cancer treatments by modifying the compound to enhance its cytotoxic activity (M. K. Regal et al., 2020).
Broad Antibacterial Applications
Compounds derived from this compound show moderate activity against a range of bacterial species, highlighting its importance in developing new antibacterial drugs. Such applications are vital in the ongoing fight against bacterial resistance, underscoring the compound's value in medicinal chemistry (Esra’a S. Abu-Sheaib et al., 2008).
Mécanisme D'action
Result of Action
The molecular and cellular effects of this compound’s action are not yet fully understood. These effects can be diverse, ranging from changes in gene expression to alterations in cellular signaling pathways.
As our understanding of this compound grows, it may open up new possibilities for its use in various applications .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c1-2-22-15(21)9-6-18(7-3-4-7)12-8(13(9)19)5-10(16)11(17)14(12)20/h5-7,20H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIZYAGCNHBFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


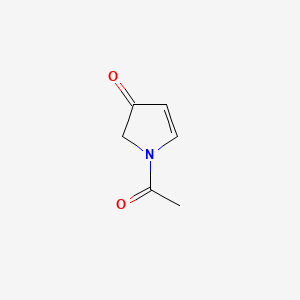
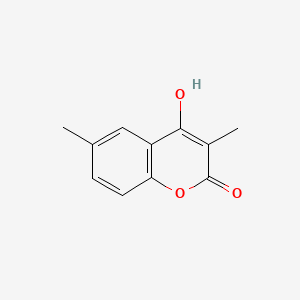
![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)
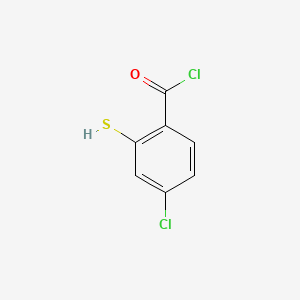

![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)
